molecular formula C19H19ClN6O2S B10927095 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

Cat. No.: B10927095
M. Wt: 430.9 g/mol
InChI Key: PTRWTADAWWKVMF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is an organic compound that features a sulfonyl group attached to a chlorophenyl ring and two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrazole rings may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to the presence of both sulfonyl and pyrazole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClN6O2S

Molecular Weight

430.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C19H19ClN6O2S/c1-12-16(10-21-24(12)3)18-9-19(17-11-22-25(4)13(17)2)26(23-18)29(27,28)15-7-5-14(20)6-8-15/h5-11H,1-4H3

InChI Key

PTRWTADAWWKVMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(N(N=C4)C)C

Origin of Product

United States

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